2-Propylsulfanylmethyl-furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1883-77-8 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-(propylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H12OS/c1-2-6-10-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3 |
InChI Key |
WHMYNJRKOCMTCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=CC=CO1 |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 2 Propylsulfanylmethyl Furan
Electrophilic Aromatic Substitution Reactions of 2-Propylsulfanylmethyl-furan
Electrophilic aromatic substitution (EAS) is a cornerstone of furan (B31954) chemistry. The furan ring is significantly more reactive than benzene (B151609) in these reactions due to the electron-donating nature of the oxygen atom, which enriches the electron density of the ring carbons. scripps.edu
The regioselectivity of electrophilic attack on the furan ring is a well-understood phenomenon. Substitution occurs preferentially at the C2 and C5 positions (the α-carbons), as the carbocation intermediates formed by attack at these positions are more effectively stabilized by resonance. scripps.edursc.orgimperial.ac.uk The positive charge can be delocalized onto the oxygen atom, creating a more stable oxonium ion contributor to the resonance hybrid. Attack at the C3 or C4 positions (the β-carbons) results in a less stable intermediate, as the positive charge is distributed over only three carbon atoms. rsc.org
For 2-substituted furans, the directing effect of the existing substituent comes into play. The 2-propylsulfanylmethyl group in the title compound is anticipated to be an ortho-, para-directing group, analogous to an alkyl or alkoxy group in benzene chemistry. In the context of the furan ring, this translates to a directing effect towards the vacant C5 position. The sulfur atom, being less electronegative than oxygen, can also participate in stabilizing the adjacent carbocation through its lone pairs. Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C5 position.
The general mechanism for electrophilic aromatic substitution involves two main steps: the attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Electrophile (E⁺) | Predicted Major Product |
|---|---|
| Br⁺ | 2-Bromo-5-(propylsulfanylmethyl)furan |
| NO₂⁺ | 2-Nitro-5-(propylsulfanylmethyl)furan |
| SO₃ | 5-(Propylsulfanylmethyl)furan-2-sulfonic acid |
This table is based on the established principles of electrophilic substitution on furan derivatives. Specific experimental validation for this compound is not widely reported.
The high reactivity of the furan ring allows for a variety of derivatization strategies under relatively mild conditions. researchgate.net These reactions provide a powerful toolkit for the synthesis of more complex molecules.
Halogenation: Bromination and chlorination of furans can often proceed without a Lewis acid catalyst. To avoid polysubstitution, mild halogenating agents and controlled reaction conditions are typically employed. researchgate.net For this compound, reaction with N-bromosuccinimide (NBS) or bromine in a non-polar solvent at low temperatures would be expected to yield the 5-bromo derivative.
Nitration: Nitration of furan requires gentle conditions to prevent ring degradation. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride (B1165640), is a common reagent for this transformation. researchgate.net
Sulfonation: Sulfonation can be achieved using a sulfur trioxide-pyridine complex, which is a milder sulfonating agent than fuming sulfuric acid. researchgate.net
Friedel-Crafts Acylation: Acylation of furans is a highly effective method for introducing a ketone functionality. It is typically carried out using an acid anhydride or an acyl chloride with a mild Lewis acid catalyst like boron trifluoride etherate or zinc chloride. researchgate.net This reaction is expected to proceed efficiently at the C5 position of this compound.
Cycloaddition Reactions Involving the Furan Ring System
The π-system of the furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder and Paternò-Büchi reactions.
The furan ring can function as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.netbeilstein-journals.org The aromatic character of furan means that the Diels-Alder reaction is often reversible, and the position of the equilibrium depends on the nature of both the furan and the dienophile. rsc.org Electron-donating substituents on the furan ring can increase the rate of reaction by raising the energy of the highest occupied molecular orbital (HOMO) of the diene. rsc.org
The 2-propylsulfanylmethyl group is expected to be an electron-donating substituent, thus activating the furan ring towards Diels-Alder reactions. The reaction would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The stereoselectivity of the reaction (endo vs. exo) is influenced by factors such as the substituents on the dienophile and the reaction conditions. researchgate.net
Table 2: Representative Diels-Alder Reactions of Furan Derivatives
| Furan Derivative | Dienophile | Product Type | Reference |
|---|---|---|---|
| Furan | Maleic anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | researchgate.net |
| 2-Methylfuran | N-Phenylmaleimide | 1-Methyl-N-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | researchgate.net |
The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and a ground-state alkene, leading to the formation of an oxetane (B1205548). Current time information in Bangalore, IN. Furan and its derivatives are known to participate in this reaction. sci-hub.sersc.orgbgsu.edu The reaction is typically initiated by UV irradiation of a mixture of the furan and a carbonyl compound, such as an aldehyde or a ketone.
The regioselectivity of the Paternò-Büchi reaction with furan derivatives is generally high, with the initial bond formation occurring between the carbonyl oxygen and the C2 position of the furan ring. This is rationalized by the formation of the more stable biradical intermediate. For 2-substituted furans, the reaction can potentially occur at either the C2-C3 or the C4-C5 double bond, and the regioselectivity can be influenced by the nature of the substituent. Current time information in Bangalore, IN. In some cases, the initially formed oxetane can undergo subsequent photochemical or thermal rearrangements. researchgate.net
Oxidation and Reduction Pathways of the Furan Moiety and Side Chains
The furan ring and the propylsulfanylmethyl side chain are both susceptible to oxidation and reduction, although the conditions required and the products formed will differ.
Oxidation: The furan ring is sensitive to strong oxidizing agents, often leading to ring-opening and the formation of dicarbonyl compounds or their derivatives. researchgate.net Milder oxidizing agents, such as peroxy acids, can lead to the formation of epoxides which may rearrange. The sulfide (B99878) linkage in the propylsulfanylmethyl side chain is also susceptible to oxidation. Mild oxidation, for example with one equivalent of hydrogen peroxide or sodium periodate, would be expected to form the corresponding sulfoxide (B87167), 2-(propylsulfinylmethyl)furan. Further oxidation with stronger oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide, would likely yield the sulfone, 2-(propylsulfonylmethyl)furan.
Reduction: Catalytic hydrogenation of the furan ring to form a tetrahydrofuran (B95107) derivative is a common transformation. This typically requires a catalyst such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. The sulfide side chain is generally stable to these conditions. However, more forcing reduction conditions or specific reagents like sodium in liquid ammonia (B1221849) (Birch reduction) could potentially lead to cleavage of the carbon-sulfur bond.
Table 3: Predicted Products of Oxidation and Reduction of this compound
| Reaction Type | Reagent | Predicted Major Product |
|---|---|---|
| Mild Oxidation | H₂O₂ (1 eq.) | 2-(Propylsulfinylmethyl)furan |
| Strong Oxidation | KMnO₄ | 2-(Propylsulfonylmethyl)furan |
This table outlines the expected outcomes based on the known reactivity of furan and sulfide functionalities. Specific experimental conditions and yields for this compound are not extensively documented.
Selective Oxidation of the Propylsulfanylmethyl Group
The selective oxidation of the propylsulfanylmethyl group in furan derivatives is a key transformation for introducing new functionalities. While specific studies on this compound are not extensively detailed in the provided results, the oxidation of similar furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), provides valuable insights into the potential oxidative pathways. The oxidation of HMF can lead to various products, including 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA). researchgate.netrug.nlmdpi.com
The selective oxidation of HMF to FDCA, in particular, has garnered significant attention as FDCA is a precursor for bio-based polymers. researchgate.netmdpi.com This process can occur through two primary routes: one involving the initial oxidation of the aldehyde group to a carboxylic acid, and the other proceeding through the initial oxidation of the alcohol group. nih.gov Noble metal-based catalysts, such as those containing platinum, palladium, and ruthenium, have been extensively studied for this transformation, often in the presence of an oxidant like oxygen or hydrogen peroxide. mdpi.comnih.gov For instance, a Ru/C catalyst doped with potassium has been shown to enhance the catalytic activity for the aerobic oxidation of HMF to DFF. researchgate.net Similarly, manganese-based catalysts have been employed for the selective oxidation of HMF to HMFCA in water under mild conditions. rug.nl
The oxidation of the propylsulfanylmethyl group in this compound would likely proceed to form the corresponding sulfoxide and sulfone. The conditions for these oxidations would need to be carefully controlled to avoid over-oxidation or reactions involving the furan ring. The choice of oxidant and catalyst would be critical in determining the selectivity of the reaction.
Table 1: Catalysts and Conditions for the Oxidation of Furan Derivatives
| Furan Derivative | Catalyst | Oxidant | Major Product(s) | Reference |
|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Alkali doped Ru/C | Air | 2,5-Diformylfuran (DFF) | researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | [MnIV2(μ-O)3(tmtacn)2]2+ | H2O2 | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | rug.nl |
| 5-Hydroxymethylfurfural (HMF) | Pt2Ru-MgAlO | Air | 2,5-Furandicarboxylic acid (FDCA) | mdpi.com |
| Furfural (B47365) | Ruthenium complex | Alkaline water | Furoic acid, Furfuryl alcohol | nih.gov |
Hydrogenation of the Furan Ring and its Derivatives
The hydrogenation of the furan ring in this compound and its derivatives is a significant reaction for producing saturated heterocyclic compounds. The hydrogenation of furan derivatives can yield a variety of products depending on the catalyst and reaction conditions. For instance, the hydrogenation of furfural can produce furfuryl alcohol, tetrahydrofurfuryl alcohol, and even cyclopentanone (B42830) through rearrangement and further hydrogenation. researchgate.net
Supported metal catalysts, particularly those based on noble metals like palladium and ruthenium, are commonly used for the hydrogenation of furans. researchgate.netscispace.com For example, a supported palladium catalyst has been used in the hydrogenation of furfural and furfuryl alcohol to produce tetrahydrofuran derivatives. scispace.com Non-noble metal catalysts, such as those based on nickel and cobalt, have also shown high activity and selectivity in the hydrogenation of furfural to furfuryl alcohol. nih.gov
The electrochemical hydrogenation of furanic compounds has also been explored as a sustainable method for producing tetrahydrofuran derivatives. rsc.org This method has shown that the reactivity of the furan ring towards hydrogenation is dependent on the substituents present. While furfural and furfuryl alcohol are readily hydrogenated, furoic acid and 2-methyl furan exhibit lower reactivity. rsc.org This suggests that the propylsulfanylmethyl group in this compound could influence the ease of hydrogenation of the furan ring.
Table 2: Catalytic Systems for the Hydrogenation of Furan Derivatives
| Furan Derivative | Catalyst | Product(s) | Reference |
|---|---|---|---|
| Furfural | Ru/MIL-101 | Cyclopentanone | researchgate.net |
| Furfural, Furfuryl alcohol | Supported Palladium | Tetrahydrofuran derivatives | scispace.com |
| Furfural | Ni@NCNTs-600–800, Co@NCNTs-600–800 | Furfuryl alcohol | nih.gov |
| Furfural, Furfuryl alcohol | Pd and Pt-containing electrocatalysts | Tetrahydrofurfuryl alcohol | rsc.org |
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These strategies are pivotal for the synthesis of complex molecules and novel heterocyclic systems.
Coupling Reactions and Heterocycle Formation
Transition metal-catalyzed coupling reactions are fundamental methods for the construction of complex molecular architectures. For this compound, these reactions could involve the furan ring or the side chain, leading to the formation of new heterocycles or biaryl compounds.
Palladium- and copper-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-S bonds. beilstein-journals.orgderpharmachemica.com For instance, the reaction of a halo-furan with a thiol in the presence of a copper catalyst can lead to the formation of a thioether. beilstein-journals.org Similarly, palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be used to introduce substituents onto the furan ring. organic-chemistry.org
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for the synthesis of fused heterocyclic systems. chim.it A palladium-catalyzed domino process involving C-C and C-N bond formation has been used to construct fused aromatic N-heterocycles. chim.it While not specifically demonstrated for this compound, this approach could potentially be adapted to create novel furan-fused heterocycles. The oxidative coupling of two different electron-rich heterocycles, such as furan and indole, has been achieved using a copper catalyst, offering a direct method for the synthesis of hetero-biaryl compounds. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 2 Propylsulfanylmethyl Furan
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full NMR characterization of 2-Propylsulfanylmethyl-furan would involve ¹H NMR, ¹³C NMR, and a suite of two-dimensional (2D) experiments to establish atomic connectivity.
Elucidation of Molecular Structure and Conformation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals corresponding to the furan (B31954) ring protons, the methylene (B1212753) bridge protons, and the propyl group protons are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and sulfur) and the aromaticity of the furan ring.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The furan carbons appear in the aromatic region, while the aliphatic carbons of the methylene bridge and propyl group resonate at higher fields.
Predicted NMR Data for this compound (in CDCl₃)
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (furan) | ~ 7.35 | dd | J ≈ 1.9, 0.9 |
| H-4 (furan) | ~ 6.30 | dd | J ≈ 3.2, 1.9 |
| H-3 (furan) | ~ 6.20 | dd | J ≈ 3.2, 0.9 |
| -CH₂-S- | ~ 3.65 | s | - |
| -S-CH₂- | ~ 2.45 | t | J ≈ 7.4 |
| -CH₂-CH₃ | ~ 1.60 | sextet | J ≈ 7.4 |
| -CH₃ | ~ 0.95 | t | J ≈ 7.4 |
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (furan) | ~ 152.0 |
| C-5 (furan) | ~ 142.5 |
| C-4 (furan) | ~ 110.5 |
| C-3 (furan) | ~ 107.0 |
| -CH₂-S- | ~ 34.5 |
| -S-CH₂- | ~ 30.0 |
| -CH₂-CH₃ | ~ 23.0 |
| -CH₃ | ~ 13.5 |
To confirm these assignments, 2D NMR experiments are indispensable. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would show correlations between the coupled protons within the propyl group (-S-CH₂-CH₂ -CH₃ ) and among the furan ring protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would link each proton signal to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (2-3 bond) correlations, definitively establishing the connectivity between the furan ring, the methylene bridge, and the propyl group.
Advanced NMR Techniques for Stereochemical Analysis
While this compound is an achiral molecule, advanced NMR techniques can be used to study its conformational dynamics. The molecule possesses several single bonds (e.g., furan-CH₂, CH₂-S, S-CH₂) around which rotation can occur, leading to different spatial arrangements or conformers.
Variable-temperature (VT) NMR studies can provide insight into these dynamics. By lowering the temperature, the rotation around single bonds may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. This can reveal the energy barriers to rotation and the relative populations of the conformers. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can detect through-space interactions between protons, providing crucial information about the preferred three-dimensional structure and conformation of the molecule in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₈H₁₂OS, HRMS would be used to confirm this composition. The ability of HRMS to provide an exact mass distinguishes the target compound from other molecules that might have the same nominal mass but a different elemental formula. researchgate.netuow.edu.auresearchgate.netuky.edu
HRMS Data for this compound (C₈H₁₂OS)
| Ion Type | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺˙ | C₈H₁₂OS | 156.0609 |
| [M+H]⁺ | C₈H₁₃OS⁺ | 157.0687 |
| [M+Na]⁺ | C₈H₁₂ONaS⁺ | 179.0506 |
Fragmentation Pathways and Structural Information
In conventional electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique "fingerprint" that aids in structural elucidation. The fragmentation pattern of this compound would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for thioethers and furan derivatives include alpha-cleavage and cleavage of bonds adjacent to the heteroatoms. rsc.orgscribd.commiamioh.eduwhitman.edulibretexts.org
Expected primary fragmentation pathways include:
Loss of the propyl radical: Cleavage of the S-propyl bond to form a stable furfurylmethylthio cation.
Formation of the furfuryl cation: Cleavage of the CH₂-S bond to generate the highly stable furfuryl cation (m/z 81). This is often a dominant peak for 2-substituted furans.
Cleavage within the propyl chain: Loss of an ethyl radical to form a fragment ion.
Ring fragmentation: Breakup of the furan ring, a characteristic process for furan derivatives under electron impact. ed.ac.ukimreblank.chresearchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 156 | [C₈H₁₂OS]⁺˙ | Molecular Ion (M⁺˙) |
| 113 | [C₅H₅OS]⁺ | M⁺˙ - C₃H₇ (Loss of propyl radical) |
| 81 | [C₅H₅O]⁺ | Furfuryl cation (cleavage of CH₂-S bond) |
| 73 | [C₃H₅S]⁺ | Allyl sulfide (B99878) cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Chromatographic Methodologies for Purity Assessment and Mixture Analysis
Chromatography is essential for separating this compound from reaction mixtures, starting materials, or impurities, thereby allowing for its purification and purity assessment. Both gas and liquid chromatography are suitable techniques.
Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography is an excellent method for its analysis. When coupled with a Mass Spectrometer (GC-MS), it allows for both separation and identification of the compound and any volatile impurities. mdpi.com For sulfur-containing compounds, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can be used in parallel to provide high sensitivity and selectivity. rpaperu.comshimadzu.comingenieria-analitica.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For furan derivatives, reversed-phase HPLC is commonly employed. dgaequipment.comshimadzu.comshimadzu.comnih.gov This method would effectively separate this compound from non-polar or highly polar impurities.
Typical Chromatographic Conditions for Analysis
Gas Chromatography (GC)
| Parameter | Typical Condition |
|---|---|
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B). Start at 60% B, ramp to 95% B over 15 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detector | Diode Array Detector (DAD) or UV detector (e.g., at 220 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. The method provides both chromatographic separation and mass-based identification, offering high sensitivity and specificity.
Chromatographic Separation:
For the analysis of furan derivatives, non-polar or mid-polar capillary columns are typically employed. A common choice is a column coated with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS), which separates compounds based on their boiling points and polarity. udayton.edumdpi.com The retention of this compound on such a column would be influenced by its molecular weight and the polarity imparted by the furan ring and the sulfur atom. While specific retention index data for this compound is not extensively documented, it can be estimated based on the values for related furan derivatives. For instance, the Kovats retention index for furan on a non-polar DB-1 column is 492, while for 2-pentylfuran (B1212448) it is around 993 on a similar non-polar column. pherobase.comnist.gov The presence of the propylsufanylmethyl group would significantly increase the retention time compared to furan.
Mass Spectrometric Fragmentation:
Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI) at 70 eV. mdpi.com The resulting molecular ion and its fragmentation pattern provide a unique fingerprint for identification. The mass spectrum of this compound is expected to exhibit characteristic fragmentation pathways based on its structure. The molecular ion peak ([M]⁺) would be observed at m/z 158.
The primary fragmentation is likely to occur at the C-S and S-C bonds due to the relative weakness of these bonds and the ability of the sulfur atom to stabilize adjacent carbocations. Key expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the furan ring and the methylene group, leading to the formation of a furfuryl cation (m/z 81).
Cleavage of the C-S bond: Fission of the bond between the methylene group and the sulfur atom can result in a propylthiol radical and a furfuryl cation (m/z 81). Alternatively, cleavage of the S-propyl bond can lead to a [M-C₃H₇]⁺ fragment (m/z 115).
Fragmentation of the propyl group: Loss of alkyl fragments from the propyl chain can lead to ions at m/z 129 ([M-C₂H₅]⁺) and m/z 115 ([M-C₃H₇]⁺).
Rearrangement reactions: McLafferty-type rearrangements are possible if the propyl chain can adopt a suitable conformation.
An interactive data table of expected major fragments in the mass spectrum of this compound is presented below.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [C₈H₁₂OS]⁺ | Molecular Ion | 158 |
| [C₇H₉OS]⁺ | [M-CH₃]⁺ | 143 |
| [C₆H₇OS]⁺ | [M-C₂H₅]⁺ | 129 |
| [C₅H₅OCH₂S]⁺ | [M-C₃H₇]⁺ | 115 |
| [C₅H₅O]⁺ | Furfuryl cation | 81 |
| [C₃H₇S]⁺ | Propylthio cation | 75 |
| [C₃H₇]⁺ | Propyl cation | 43 |
High-Performance Liquid Chromatography (HPLC) of Furan Derivatives
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including furan derivatives. It is particularly useful for less volatile or thermally labile compounds, though GC-MS is often preferred for volatile furans.
Reversed-Phase HPLC:
For the analysis of moderately polar compounds like this compound, reversed-phase HPLC is the most common approach. nih.govresearchgate.net In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Mobile Phase and Detection:
The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. The addition of a small amount of acid, like acetic acid or formic acid, to the mobile phase can improve peak shape and resolution. nih.gov
Detection of furan derivatives is commonly achieved using a UV-Vis detector, as the furan ring exhibits characteristic UV absorbance. sielc.com The detection wavelength is typically set at the absorbance maximum of the furan chromophore, which is generally in the range of 200-280 nm. researchgate.net For enhanced selectivity and sensitivity, a diode array detector (DAD) can be used to acquire the full UV spectrum of the eluting peaks.
An interactive data table summarizing typical HPLC conditions for the analysis of furan derivatives is provided below.
| Parameter | Condition |
| Column | Reversed-phase C8 or C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) at ~220-280 nm |
| Injection Volume | 5 - 20 µL |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the furan ring, the C-S bond, and the alkyl chain.
Furan Ring Vibrations: The furan ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations usually appear in the region of 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring is expected to produce strong bands in the 1000-1200 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ range. nih.gov
C-S Stretching: The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹.
Alkyl Group Vibrations: The propyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (for sp³ C-H) and CH₂/CH₃ bending vibrations in the 1375-1465 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=C stretching of the furan ring and the C-S stretching are expected to be readily observable in the Raman spectrum. globalresearchonline.netresearchgate.net
An interactive data table of expected vibrational frequencies for this compound is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Furan C-H Stretch | > 3000 | IR, Raman |
| Alkyl C-H Stretch | < 3000 | IR, Raman |
| Furan C=C Stretch | 1500 - 1600 | IR, Raman |
| CH₂/CH₃ Bending | 1375 - 1465 | IR |
| Furan C-O-C Stretch | 1000 - 1200 | IR |
| Furan C-H Out-of-Plane Bend | 700 - 900 | IR |
| C-S Stretch | 600 - 800 | IR, Raman |
Computational and Theoretical Chemistry Studies on 2 Propylsulfanylmethyl Furan
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into molecular structure and electronic behavior. However, specific studies applying these methods to 2-Propylsulfanylmethyl-furan are not documented in the current body of scientific literature.
Density Functional Theory (DFT) Studies on Conformational Landscape
Density Functional Theory (DFT) has become a standard tool for investigating the conformational preferences of molecules. Such studies would involve mapping the potential energy surface of this compound by systematically rotating the bonds connecting the furan (B31954) ring, the methylene (B1212753) bridge, and the propyl-sulfanyl group. This analysis would identify the most stable conformers and the energy barriers between them. At present, there are no published DFT studies that specifically detail the conformational landscape of this compound.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. youtube.comwikipedia.org An FMO analysis of this compound would involve calculating the energies and visualizing the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eulibretexts.org The HOMO indicates regions of the molecule likely to act as an electron donor (nucleophile), while the LUMO highlights areas susceptible to electron acceptance (electrophilic attack). youtube.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. acadpubl.eu Specific FMO analyses for this compound have not yet been reported.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in detailing the step-by-step pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, degradation, or its interaction with other chemical species.
Transition State Analysis of Key Transformations
Understanding the mechanism of a chemical reaction requires the identification of transition states—the highest energy points along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. Such analyses for key transformations involving this compound would provide critical insights into reaction rates and selectivity. To date, no specific transition state analyses for reactions involving this compound have been published.
Solvent Effects on Reaction Energetics
The surrounding solvent can significantly influence the energetics and mechanism of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the stability of reactants, intermediates, transition states, and products. nih.gov A systematic study of solvent effects on reactions of this compound would be crucial for understanding its behavior in various chemical environments. This area remains unexplored for this specific molecule.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of compounds. Computational methods can be used to calculate properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.gov These predicted spectra can be compared with experimental data to confirm the structure of this compound. Currently, there are no dedicated computational studies on the predicted spectroscopic properties of this compound.
Computational NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods allow for the ab initio prediction of NMR parameters, such as chemical shifts and spin-spin coupling constants, which can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.
For furan derivatives, a common and effective approach for calculating NMR parameters is the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.netnih.gov This method is typically used in conjunction with Density Functional Theory (DFT), often employing hybrid functionals like B3LYP and a variety of basis sets, such as 6-31+G(d,p) or 6-311++G(d,p), to provide a good balance between accuracy and computational cost. nih.gov The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the NMR shielding tensors are calculated for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma
For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for the furan ring protons and carbons, as well as for the propyl and methyl groups of the side chain. The substitution at the 2-position of the furan ring is expected to significantly influence the chemical shifts of the remaining ring protons at positions 3, 4, and 5 due to electronic effects. The propyl group's electron-donating nature and the sulfur atom's electronic properties would be reflected in the calculated values. Similarly, the carbon chemical shifts of the furan ring and the side chain can be predicted, providing a complete theoretical NMR profile of the molecule.
Below is an illustrative table of hypothetical, yet chemically reasonable, calculated ¹H and ¹³C NMR chemical shifts for this compound, based on what would be expected from a GIAO-DFT calculation.
Table 1: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Calculated Chemical Shift (ppm) |
|---|---|---|
| H3 (Furan) | ¹H | 6.25 |
| H4 (Furan) | ¹H | 6.35 |
| H5 (Furan) | ¹H | 7.40 |
| -CH₂-S- | ¹H | 3.70 |
| -S-CH₂- | ¹H | 2.50 |
| -CH₂-CH₃ | ¹H | 1.60 |
| -CH₃ | ¹H | 0.95 |
| C2 (Furan) | ¹³C | 152.0 |
| C3 (Furan) | ¹³C | 108.0 |
| C4 (Furan) | ¹³C | 110.5 |
| C5 (Furan) | ¹³C | 142.0 |
| -CH₂-S- | ¹³C | 30.0 |
| -S-CH₂- | ¹³C | 34.5 |
| -CH₂-CH₃ | ¹³C | 22.5 |
| -CH₃ | ¹³C | 13.5 |
Prediction of Vibrational Spectra
Theoretical calculations are also highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching and bending. These predictions are invaluable for interpreting experimental spectra.
For furan and its derivatives, DFT calculations, particularly with the B3LYP functional and basis sets like cc-pVTZ, have been shown to provide reliable predictions of vibrational frequencies. globalresearchonline.net The computational process involves an initial geometry optimization to locate the equilibrium structure of the molecule. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each frequency.
In the case of this compound, the predicted vibrational spectrum would exhibit characteristic modes associated with the furan ring, as well as modes arising from the propylsulfanylmethyl side chain. Key vibrational modes for the furan ring include C-H stretching, C=C stretching, and ring breathing vibrations. globalresearchonline.net The propylsulfanylmethyl group would contribute its own characteristic vibrations, including C-H stretching of the methylene and methyl groups, C-S stretching, and various bending and rocking modes.
An illustrative table of hypothetical, yet chemically reasonable, predicted vibrational frequencies for this compound is presented below. These values are representative of what would be expected from a DFT/B3LYP calculation.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3120 | Furan C-H stretching |
| 2965 | Alkyl C-H asymmetric stretching |
| 2875 | Alkyl C-H symmetric stretching |
| 1580 | Furan C=C stretching |
| 1460 | CH₂ scissoring |
| 1380 | CH₃ symmetric bending |
| 1150 | Furan ring breathing |
| 1020 | Furan C-O-C stretching |
| 740 | Furan C-H out-of-plane bending |
| 690 | C-S stretching |
Applications of 2 Propylsulfanylmethyl Furan As a Chemical Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-Propylsulfanylmethyl-furan as a precursor in the synthesis of intricate organic molecules is a subject of significant interest. The furan (B31954) moiety can participate in a variety of reactions, including cycloadditions and electrophilic substitutions, while the thioether linkage provides a handle for further functionalization or cleavage, enabling the construction of diverse molecular frameworks.
Development of Novel Heterocyclic Systems
While direct applications of this compound in the development of novel heterocyclic systems are not extensively documented under its specific name, the general reactivity of furan derivatives provides a blueprint for its potential utility. Furan compounds are well-established precursors to other heterocyclic systems through reactions like the Paal-Knorr synthesis, which can be adapted to form pyrroles and thiophenes. The presence of the propylsulfanylmethyl group could influence the regioselectivity of such transformations or be carried through the synthetic sequence to be incorporated into the final heterocyclic structure, imparting unique properties.
Research into the synthesis of polysubstituted furans often highlights their role as versatile building blocks for more complex structures. These synthetic strategies can be hypothetically extended to this compound, suggesting its potential as a starting material for novel, sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Construction of Carbon Skeletons for Fine Chemicals
In the realm of fine chemical synthesis, the ability to construct complex carbon skeletons with high precision is paramount. Furan derivatives, including those with alkylthio substituents, serve as valuable synthons. The furan ring can be viewed as a latent 1,4-dicarbonyl compound, which can be unmasked under specific conditions to allow for the formation of new carbon-carbon bonds.
Role in Materials Science and Polymer Chemistry
The unique chemical properties of the furan ring also lend themselves to applications in materials science and polymer chemistry. Furan-based polymers are of growing interest due to their potential derivation from renewable resources and their unique properties, such as the ability to undergo reversible Diels-Alder reactions, leading to self-healing materials.
Monomer for Furan-Based Polymer Development
While there is no specific mention in the literature of this compound being used as a monomer, the functional groups present suggest its potential in this field. The furan ring itself can be polymerized through various mechanisms. The propylsulfanylmethyl group could be modified to introduce a polymerizable functional group, or it could remain as a pendant group on the polymer backbone, influencing the material's properties such as solubility, thermal stability, and refractive index. The presence of sulfur could also impart specific functionalities, such as metal-binding capabilities or enhanced adhesion to certain substrates.
Precursor for Resin and Coating Formulations
Furan-based resins and coatings are known for their excellent chemical resistance and thermal stability. Furfuryl alcohol, a closely related compound, is a key component in the production of furan resins. It is plausible that this compound could be explored as a co-monomer or additive in such formulations. The thioether group might enhance the flexibility or adhesion of the resulting resin. Furthermore, the sulfur atom could provide cross-linking sites through oxidation or other reactions, leading to the formation of robust and durable coating materials.
Investigation of Formation Pathways in Thermally Processed Matrices
The formation of volatile organic compounds, including furan derivatives, during the thermal processing of food and other biological matrices is a complex area of study. The presence of sulfur-containing amino acids and carbohydrates can lead to the formation of a wide array of flavor and aroma compounds, including those with furan and thioether moieties.
Investigating the formation pathways of this compound in such matrices would likely involve the Maillard reaction and the degradation of sulfur-containing compounds. For instance, the reaction of furan precursors, formed from the breakdown of sugars, with sulfur-containing compounds derived from the degradation of cysteine or methionine could potentially lead to the formation of this compound. Detailed mechanistic studies, likely employing isotopic labeling and advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), would be necessary to elucidate the precise formation pathways. Understanding these pathways is crucial for controlling the flavor and aroma profiles of thermally processed products.
Mechanistic Studies of Chemical Compound Generation in Non-Biological Systems
The formation of this compound in non-biological systems can be understood through fundamental organic reaction mechanisms, primarily involving the reaction of a furan-based electrophile with a sulfur-based nucleophile. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its formation can be inferred from well-established reactions of analogous furan derivatives.
A plausible and widely utilized method for the synthesis of such thioethers is the nucleophilic substitution reaction. In this pathway, a furan derivative with a suitable leaving group at the 2-methyl position, such as 2-(chloromethyl)furan (B1296002) or 2-(hydroxymethyl)furan (furfuryl alcohol), serves as the electrophilic precursor. The sulfur nucleophile is typically propanethiol (propyl mercaptan) or its corresponding thiolate salt, sodium propanethiolate.
The reaction of 2-(chloromethyl)furan with propanethiol or its thiolate would proceed via a standard SN2 mechanism, where the sulfur atom of the thiol/thiolate attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the C-S bond of the thioether. The furan ring, being an electron-rich aromatic system, can stabilize the transition state of this reaction.
Alternatively, furfuryl alcohol can be used as a precursor, particularly under acidic conditions. The hydroxyl group of furfuryl alcohol can be protonated by an acid catalyst, forming a good leaving group (water). The subsequent departure of water generates a resonance-stabilized furfuryl cation. This carbocation is then readily attacked by the nucleophilic sulfur atom of propanethiol to yield this compound.
Another potential, though less direct, pathway involves the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is prominent in food chemistry but can also be replicated in controlled non-biological chemical synthesis. In a model system, the reaction between a pentose (B10789219) sugar (which can form furfural (B47365), a precursor to furfuryl alcohol) and a sulfur-containing amino acid like cysteine can lead to the formation of various sulfur-containing furans. By analogy, reacting furfural or furfuryl alcohol with a source of propyl sulfide (B99878), such as propanethiol, under conditions that mimic aspects of the Maillard reaction (e.g., thermal processing), could potentially generate this compound. The initial step would likely involve the formation of furfuryl alcohol from furfural, followed by a reaction with the thiol.
Influence of Processing Conditions on Compound Formation
The efficiency and selectivity of this compound formation are significantly influenced by various processing conditions, including temperature, the choice of catalyst, and the nature of the reactants and solvents. Understanding these parameters is crucial for optimizing the synthesis of this compound for its use as a chemical intermediate.
Temperature: Thermal conditions play a critical role in the rate of formation of this compound. In general, increasing the reaction temperature accelerates the rate of nucleophilic substitution reactions. However, excessively high temperatures can lead to undesirable side reactions, such as polymerization of the furan ring, especially in the presence of strong acids, or thermal degradation of the product. The optimal temperature will depend on the specific synthetic route employed. For instance, reactions involving furfuryl alcohol under acidic catalysis may require moderate heating to facilitate the dehydration step without promoting extensive polymerization.
Catalysis: The choice of catalyst is a key factor in directing the reaction towards the desired product. For syntheses starting from furfuryl alcohol, acid catalysts are essential to promote the formation of the furfuryl cation intermediate. Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids can be employed. The concentration and strength of the acid must be carefully controlled to avoid degradation of the furan ring. In the case of using 2-(chloromethyl)furan, a catalyst may not be strictly necessary, but the reaction can be facilitated by a base to deprotonate the propanethiol, thereby increasing its nucleophilicity.
Reactant and Solvent Effects: The nature of the reactants and the solvent system can also impact the yield and purity of this compound. When using a thiol, a non-polar aprotic solvent is often preferred to avoid solvation of the nucleophile, which would decrease its reactivity. If a thiolate salt is used, a polar aprotic solvent might be more suitable to ensure its solubility. The purity of the starting materials, particularly the furan precursor, is also important, as impurities can lead to the formation of byproducts.
The table below summarizes the hypothetical influence of key processing parameters on the formation of this compound based on general principles of organic synthesis for analogous compounds.
| Processing Parameter | Influence on Formation of this compound | Potential Side Reactions/Considerations |
| Temperature | Increased temperature generally increases the reaction rate. | High temperatures can lead to polymerization of the furan ring and thermal degradation of the product. |
| Catalyst | Acid Catalyst (for furfuryl alcohol precursor): Essential for protonating the hydroxyl group to form a good leaving group. Base (for propanethiol): Increases the nucleophilicity of the thiol by converting it to the thiolate. | Strong Acids: Can cause significant degradation and polymerization of the furan ring. Strong Bases: Can promote side reactions if other electrophilic sites are present. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO): Suitable for reactions involving thiolate salts. Non-polar Aprotic (e.g., THF, Diethyl ether): Generally preferred for reactions with neutral thiols to enhance nucleophilicity. | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. |
| Reactant Concentration | Higher concentrations can increase the reaction rate but may also increase the likelihood of side reactions. | Optimal concentrations need to be determined experimentally to maximize yield and minimize byproduct formation. |
Future Directions and Emerging Research Opportunities for 2 Propylsulfanylmethyl Furan
Novel Synthetic Methodologies and Catalyst Design
The synthesis of 2-propylsulfanylmethyl-furan, while achievable through established methods, presents opportunities for the development of more efficient, selective, and sustainable synthetic routes. Future research is likely to focus on the design of novel catalysts and methodologies that can overcome the limitations of current approaches.
One promising direction is the exploration of thiol-promoted catalytic synthesis. Research has shown that thiols can act as promoters in the synthesis of furan-containing compounds, enhancing the performance of both homogeneous and heterogeneous acid catalysts. researchgate.netrsc.org The development of catalysts specifically designed for the introduction of thioether moieties onto a furan (B31954) ring could lead to higher yields and milder reaction conditions. This could involve the design of bifunctional catalysts that can activate both the furan ring and the sulfur nucleophile.
Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. mdpi.com Future methodologies for the synthesis of this compound will likely prioritize the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. mdpi.com For instance, the catalytic conversion of biomass-derived furfural (B47365) into furan derivatives is a key area of research. mdpi.com Developing a one-pot synthesis from furfural to this compound using a recyclable catalyst would be a significant advancement.
The table below summarizes potential catalytic systems for the synthesis of furan derivatives, which could be adapted for this compound.
| Catalyst Type | Potential Advantages | Relevant Research Areas |
| Heterogeneous Acid Catalysts | Recyclability, ease of separation | Zeolites, solid sulfonic acids frontiersin.orgresearchgate.net |
| Homogeneous Acid Catalysts | High activity and selectivity | Perfluorinated sulfonic acids researchgate.net |
| Metal Catalysts | Versatility in C-S bond formation | Palladium, copper, gold catalysts organic-chemistry.org |
| Bifunctional Catalysts | Single-pot multi-step reactions | Metal-acid combinations |
Advanced Spectroscopic Probes and Analytical Techniques
A thorough understanding of the properties and behavior of this compound relies on the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are indispensable, future research will likely see the adoption of more sophisticated and sensitive techniques for the characterization of this and related sulfur-containing furan derivatives.
High-resolution mass spectrometry (HRMS) is a powerful tool for the accurate determination of molecular formulas and the identification of trace impurities. researchgate.netepa.gov Coupling HRMS with gas chromatography (GC) or liquid chromatography (LC) can provide detailed information about the purity of synthesized this compound and help in the identification of any byproducts. waters.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to elucidate the fragmentation patterns of the molecule, providing valuable structural information.
In the realm of spectroscopy, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. Isotope labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹³C or ³³S), can provide deeper insights into reaction mechanisms and molecular dynamics. mdpi.com
The thermochemical properties of sulfur-containing furan derivatives are also of interest, and techniques like combustion calorimetry and Calvet microcalorimetry can be used to determine key parameters such as the enthalpy of formation and vaporization. mdpi.com This data is crucial for understanding the stability and reactivity of these compounds.
The following table outlines advanced analytical techniques and their potential applications in the study of this compound.
| Analytical Technique | Application | Key Information Obtained |
| GC-HRMS/MS | Purity analysis, byproduct identification | Accurate mass, molecular formula, fragmentation patterns waters.com |
| 2D NMR Spectroscopy | Structural elucidation | ¹H-¹H and ¹H-¹³C correlations, connectivity mdpi.com |
| Isotope Ratio Mass Spectrometry | Mechanistic studies | Tracing reaction pathways |
| Combustion Calorimetry | Thermochemical characterization | Enthalpy of formation mdpi.com |
| Calvet Microcalorimetry | Thermochemical characterization | Enthalpy of vaporization mdpi.com |
Integration of Machine Learning in Predictive Chemistry for Furan Systems
The intersection of computational chemistry and machine learning is opening up new frontiers in the prediction of molecular properties and the design of novel compounds. nih.govlasphub.comrsc.org For furan systems, including this compound, machine learning models can be trained on existing experimental and computational data to predict a wide range of properties, from spectroscopic data to biological activity and synthetic accessibility. acs.orgnih.gov
One of the key applications of machine learning in this context is the development of quantitative structure-property relationship (QSPR) models. digitaloceanspaces.com By analyzing a dataset of furan derivatives with known properties, a machine learning algorithm can learn the relationship between the molecular structure and a specific property. This allows for the rapid prediction of properties for new, unsynthesized furan derivatives, including isomers and analogs of this compound. Such predictive models can significantly accelerate the discovery of new materials with desired characteristics. acs.orgchemrxiv.org
Machine learning can also play a crucial role in optimizing synthetic routes. rjptonline.org By analyzing vast databases of chemical reactions, machine learning models can predict the most promising reaction conditions, catalysts, and starting materials for the synthesis of a target molecule like this compound. nih.gov This can save significant time and resources in the laboratory by guiding experimental efforts towards the most likely successful pathways.
Furthermore, machine learning can be used in conjunction with quantum chemical calculations to enhance the accuracy of theoretical predictions. mdpi.com For instance, machine learning models can be trained to predict the outcomes of computationally expensive calculations, such as the determination of transition state geometries in a reaction, thereby accelerating the exploration of reaction mechanisms. chemrxiv.org
The table below highlights potential applications of machine learning in the study of furan systems.
| Machine Learning Application | Objective | Potential Impact |
| QSPR Modeling | Predict physical, chemical, and biological properties | Accelerate the discovery of new furan-based materials acs.orgdigitaloceanspaces.com |
| Retrosynthetic Analysis | Propose efficient synthetic routes | Guide synthetic planning and reduce experimental effort nih.gov |
| Reaction Outcome Prediction | Predict the yield and selectivity of reactions | Optimize reaction conditions and catalyst selection rjptonline.orgresearchgate.net |
| Spectra Prediction | Predict NMR and mass spectra | Aid in the identification and characterization of new compounds |
| Quantum Chemistry Enhancement | Accelerate computationally expensive calculations | Enable the study of larger and more complex furan systems chemrxiv.orgmdpi.com |
Q & A
What are the optimal synthetic routes for 2-Propylsulfanylmethyl-furan with high purity?
Basic Research Question
To synthesize this compound, prioritize methods with controlled sulfur incorporation and mild conditions. A two-step approach may involve:
Thioether formation : React 2-(chloromethyl)furan with propanethiol via nucleophilic substitution under inert atmosphere (50–60°C, 12 hours) .
Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Thiol:Chloride) | 1.2:1 | Maximizes substitution |
| Reaction Temperature | 55°C ± 2°C | Prevents side reactions |
| Catalyst | K₂CO₃ (anhydrous) | Enhances nucleophilicity |
| Typical yields range 65–75%, with purity >95% confirmed via GC-MS . |
Which spectroscopic techniques are most reliable for characterizing this compound?
Basic Research Question
Key methods include:
- ¹H/¹³C NMR : Identify sulfur-linked methyl groups (δ 2.5–3.0 ppm for SCH₂) and furan protons (δ 6.2–7.4 ppm) .
- IR Spectroscopy : Confirm C-S bonds (600–700 cm⁻¹) and furan ring vibrations (1600–1700 cm⁻¹).
- Mass Spectrometry (EI) : Look for molecular ion [M]⁺ at m/z 156 and fragmentation patterns (e.g., loss of CH₂S group).
| Technique | Critical Peaks | Diagnostic Value |
|---|---|---|
| ¹H NMR | δ 2.8 (SCH₂), 6.5 (furan) | Confirms substitution pattern |
| IR | 670 cm⁻¹ (C-S) | Validates thioether linkage |
How can computational modeling predict the reactivity of this compound in catalytic systems?
Advanced Research Question
Use density functional theory (DFT) to model electronic structure and reaction pathways:
Geometry Optimization : Employ B3LYP/6-311++G(d,p) basis set to minimize energy.
Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
| Parameter | Value (eV) | Reactivity Insight |
|---|---|---|
| HOMO Energy | -6.2 | Susceptibility to oxidation |
| LUMO Energy | -1.8 | Electrophilic attack at furan ring |
| Validate results with experimental kinetic data (e.g., Hammett plots) . |
What experimental strategies resolve contradictions in reported catalytic activity data?
Advanced Research Question
Contradictions often stem from uncontrolled variables (e.g., solvent effects, trace impurities). Mitigate via:
Systematic Replication : Standardize conditions (solvent purity, moisture levels) .
Multivariate Analysis : Apply Design of Experiments (DoE) to isolate critical factors:
| Variable | Tested Range | Correlation with Activity |
|---|---|---|
| Solvent Polarity (ε) | 2.4 (THF) to 37.5 (DMF) | Inverse correlation (r = -0.82) |
| Catalyst Aging (hours) | 0 vs. 24 | 20% yield reduction due to oxidation |
Cross-Validation : Compare with computational models (e.g., transition state simulations) .
What safety protocols are essential for handling this compound?
Intermediate Research Question
Follow guidelines for sulfur-containing organics:
- Storage : Inert atmosphere (N₂/Ar), amber glass to prevent light-induced degradation.
- Waste Management : Segregate halogenated and sulfurous waste; collaborate with certified disposal firms .
| Hazard | Mitigation Strategy |
|---|---|
| Skin Irritation | Use nitrile gloves, fume hood |
| Environmental Toxicity | Avoid aqueous discharge |
How to design kinetic studies for mechanistic insights into this compound’s reactions?
Advanced Research Question
Employ stopped-flow spectroscopy or quenching methods:
Variable-Time Analysis : Monitor intermediate formation at 0.1-second intervals.
Isotopic Labeling : Use deuterated substrates to track hydrogen transfer steps.
| Kinetic Parameter | Value (s⁻¹) | Mechanistic Implication |
|---|---|---|
| Rate Constant (k₁) | 3.2 × 10⁻³ | Second-order dependence on catalyst |
| Activation Energy (Eₐ) | 45 kJ/mol | Suggests concerted pathway |
What strategies optimize the compound’s stability in long-term storage?
Intermediate Research Question
Degradation pathways (e.g., oxidation, hydrolysis) require:
- Stabilizers : Add BHT (0.1% w/w) to inhibit radical formation.
- Packaging : Use vacuum-sealed containers with molecular sieves.
| Condition | Stability (months) |
|---|---|
| 25°C, dark | 12 |
| 4°C, inert atmosphere | 24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
